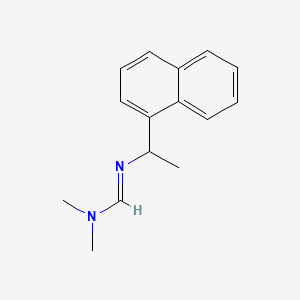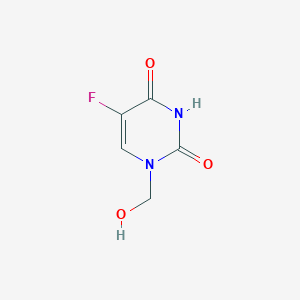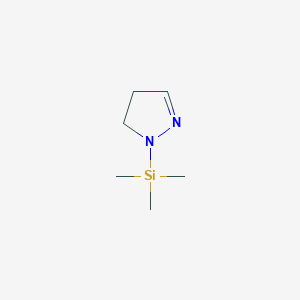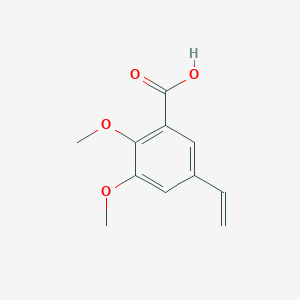
5-Ethenyl-2,3-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2,3-dimethoxybenzoic acid: is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, featuring two methoxy groups and an ethenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2,3-dimethoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and efficiency. This could include continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Ethenyl-2,3-dimethoxybenzoic acid can undergo oxidation reactions, particularly at the ethenyl group, to form corresponding epoxides or diols.
Reduction: Reduction of the ethenyl group can yield the corresponding ethyl derivative.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a strong base.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Ethenyl-2,3-dimethoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.
Biology and Medicine: Research has explored the potential biological activities of derivatives of 2,3-dimethoxybenzoic acid, including antioxidant and antibacterial properties
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for modifications that can tailor the properties of the final product.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-2,3-dimethoxybenzoic acid in biological systems is not fully elucidated. its derivatives have shown activity through mechanisms involving free radical scavenging and metal chelation . These activities are likely due to the presence of the methoxy and ethenyl groups, which can interact with reactive species and metal ions.
Comparaison Avec Des Composés Similaires
2,3-Dimethoxybenzoic acid: Lacks the ethenyl group but shares the methoxy groups and benzoic acid core.
3,5-Dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions.
2,5-Diethoxybenzoic acid: Similar but with ethoxy groups instead of methoxy groups.
Uniqueness: 5-Ethenyl-2,3-dimethoxybenzoic acid is unique due to the presence of the ethenyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a compound of interest for various applications.
Propriétés
Numéro CAS |
110582-82-6 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
5-ethenyl-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-4-7-5-8(11(12)13)10(15-3)9(6-7)14-2/h4-6H,1H2,2-3H3,(H,12,13) |
Clé InChI |
GSLVWYHIICDUJC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)C(=O)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


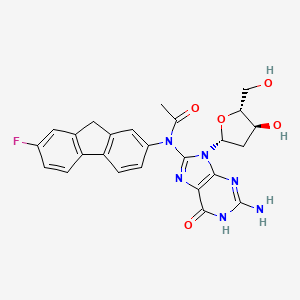
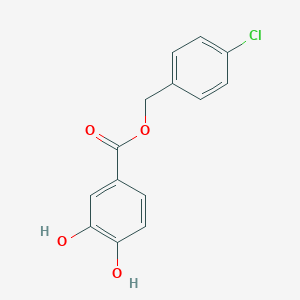
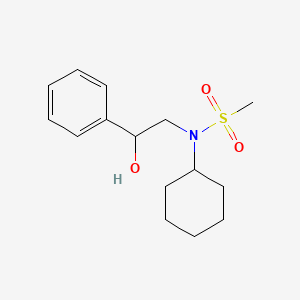
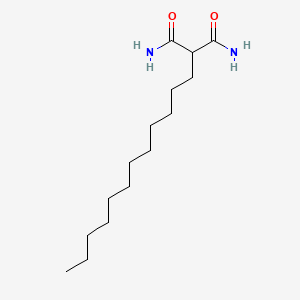
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
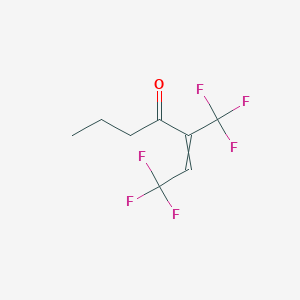
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
